2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-
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Overview
Description
2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- is an organic compound with a complex structure that includes a cyclohexenone ring and a hydroxyphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the synthesis of pharmaceuticals, fragrances, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- involves its interaction with various molecular targets and pathways. It can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyphenylpropyl group may also interact with specific enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler compound with a similar cyclohexenone structure.
1-Cyclohexen-3-one: Another related compound with a different position of the carbonyl group.
2-Cyclohexenone-1: A compound with a similar structure but lacking the hydroxyphenylpropyl group.
Uniqueness
2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- is unique due to the presence of the hydroxyphenylpropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
618438-31-6 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[(1S)-1-hydroxy-3-phenylpropyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-3,6-8,15,17H,4-5,9-11H2/t15-/m0/s1 |
InChI Key |
LQVJMYBTRCWNIH-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC=C(C(=O)C1)[C@H](CCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC=C(C(=O)C1)C(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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